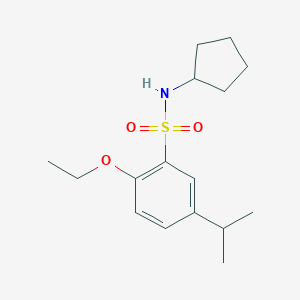

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-ethoxy-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-4-20-15-10-9-13(12(2)3)11-16(15)21(18,19)17-14-7-5-6-8-14/h9-12,14,17H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKPFKCETBVIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Introduction of Ethoxy and Isopropyl Groups

The benzene ring is functionalized via Friedel-Crafts alkylation and Williamson ether synthesis. For example, isopropyl groups are introduced using isopropyl chloride and AlCl₃, while ethoxy groups are added via nucleophilic substitution of a brominated intermediate with sodium ethoxide. Directing effects must be carefully managed:

Alternative Route via Pre-Substituted Intermediates

Commercially available 2-ethoxy-5-isopropylphenol serves as a starting material. Sulfonation of this phenol with chlorosulfonic acid at 0–5°C yields 2-ethoxy-5-isopropylbenzenesulfonic acid, which is then converted to the sulfonyl chloride using PCl₅ in dichloromethane.

Sulfonamide Formation

Reaction of Sulfonyl Chloride with Cyclopentylamine

The sulfonyl chloride intermediate (2-ethoxy-5-isopropylbenzenesulfonyl chloride) is reacted with cyclopentylamine in ethyl acetate at room temperature. This step, adapted from EP 2,890,683 B1, proceeds via nucleophilic attack of the amine on the electrophilic sulfur:

Conditions :

-

Solvent: Ethyl acetate (75 mL/g sulfonyl chloride).

-

Base: Diisopropylethylamine (DIPEA, 1.2 eq) to neutralize HCl.

-

Workup: Washing with 1N HCl, drying over MgSO₄, and vacuum concentration.

Yield : 85–90% after purification by recrystallization (hexane/ethyl acetate).

Optimization of Regioselectivity

Directed Ortho-Metalation for Sulfonation

To enhance regioselectivity, a temporary directing group (e.g., tert-butoxycarbonyl, Boc) is introduced at the 4-position. This directs sulfonation to the 1-position via coordination with Lewis acids like Ti(OiPr)₄. After sulfonation, the Boc group is removed under acidic conditions (HCl/MeOH).

Microwave-Assisted Sulfonation

Microwave irradiation (100°C, 20 min) in chlorosulfonic acid improves reaction efficiency, reducing side products from over-sulfonation.

Scalability and Industrial Considerations

Avoiding Cryogenic Conditions

Unlike ozanimod syntheses requiring cryogenic reductions, this route operates at ambient temperature, enhancing scalability.

Solvent Recycling

Ethyl acetate is recovered via distillation (bp 77°C), reducing waste and cost.

Analytical Characterization

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.32 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.60–1.85 (m, 8H, cyclopentyl), 3.45–3.55 (m, 1H, SO₂NH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 7.12 (d, J=8.4 Hz, 1H, H-3), 7.45 (dd, J=8.4, 2.0 Hz, 1H, H-4), 7.88 (d, J=2.0 Hz, 1H, H-6).

-

IR (KBr) : 3260 cm⁻¹ (N-H), 1330, 1160 cm⁻¹ (SO₂).

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

Key structural analogs are identified based on sulfonamide core modifications and substituent patterns (Table 1).

Table 1: Structural and Physicochemical Comparison

*Similarity scores are derived from structural alignment algorithms (scale: 0–1).

†Molecular weight calculated for this compound based on its formula (C23H27N3O4S) .

Key Observations:

Substituent Effects: The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to smaller N-substituents (e.g., methyl or ethyl groups in analogs from ). This may enhance membrane permeability but reduce solubility .

Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from sulfonamide analogs:

- Enzyme Inhibition : Sulfonamides with 5-isopropyl or 5-(2-oxopropyl) substituents may exhibit divergent inhibitory effects on carbonic anhydrase isoforms due to steric clashes or electronic mismatches in the active site .

- Metabolic Stability : The cyclopentyl group could slow hepatic metabolism compared to analogs with smaller N-substituents, as seen in studies of cyclopentyl-containing kinase inhibitors .

Biological Activity

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications, particularly in oncology. Its biological activity has been explored through various studies, revealing its mechanisms of action, efficacy against specific cancer types, and related pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a sulfonamide group, which is known for its role in biological activity, particularly as an inhibitor of various enzymes and receptors.

Research indicates that this compound functions primarily as an inhibitor of the Mer receptor tyrosine kinase (MerTK). MerTK is implicated in several oncogenic processes, including cell proliferation and survival. The compound's ability to inhibit MerTK has been linked to its potential in treating cancers such as acute lymphoblastic leukemia and non-small cell lung cancer (NSCLC) .

Inhibition of MerTK

In vitro studies demonstrate that this compound exhibits significant inhibitory effects on MerTK activity. Key findings include:

- IC50 Values : The compound shows an IC50 value of approximately 1.1 nM against MerTK, indicating high potency .

- Cell Line Studies : In human pre-B leukemia cells (697), the compound inhibited Mer phosphorylation with an IC50 of 6.4 nM. In NSCLC cell lines (A549 and Colo699), effective inhibition was observed at concentrations above 300 nM .

Anti-tumor Activity

The anti-tumor effects of this compound have been evaluated through colony formation assays in soft agar:

- Colony Formation : Treatment with 1.0 μM of the compound completely inhibited colony growth in BT-12 rhabdoid tumor cells and significantly reduced colony formation in A549 and Colo699 cells .

Study on NSCLC

A study focused on the effects of this compound on NSCLC cell lines demonstrated:

| Cell Line | Concentration (nM) | Effect on Colony Formation |

|---|---|---|

| A549 | 250 | Significant inhibition |

| Colo699 | 500 | Complete abrogation |

This data underscores the compound's potential as a therapeutic agent against solid tumors characterized by MerTK overexpression.

Safety Profile

While the compound exhibits promising anti-cancer activity, its safety profile remains to be fully elucidated. Preliminary studies suggest that it does not exhibit significant hERG channel activity, which is critical for cardiac safety . Further toxicological studies are necessary to confirm its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide, and how can side reactions be minimized?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : React 5-isopropyl-2-ethoxybenzenesulfonyl chloride with cyclopentylamine in anhydrous dichloromethane (DCM) under nitrogen.

- Step 2 : Use a base like triethylamine (TEA) to neutralize HCl byproducts and drive the reaction forward.

- Step 3 : Maintain low temperatures (0–5°C) to suppress sulfonamide hydrolysis or unwanted cyclization .

- Validation : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) and confirm yield through gravimetric analysis.

Q. How can NMR and IR spectroscopy confirm the structural integrity of This compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.5–3.7 ppm (cyclopentyl CH₂), and δ 6.8–7.2 ppm (aromatic protons). The ethoxy group (-OCH₂CH₃) should show a triplet near δ 1.3 ppm (CH₃) and a quartet at δ 4.0 ppm (OCH₂) .

- IR : Key peaks include ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1160 cm⁻¹ (symmetric S=O stretch). Absence of broad N-H stretches (~3300 cm⁻¹) confirms complete sulfonamide formation .

Q. What methods are reliable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for most research applications.

- Elemental Analysis : Compare experimental C, H, N, S values to theoretical calculations (e.g., C: 62.1%, H: 8.0%, N: 4.1%, S: 9.4%) .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy, isopropyl, cyclopentyl) influence the compound’s reactivity in coupling reactions or biological activity?

- Methodological Answer :

- Steric Effects : The bulky cyclopentyl group may hinder nucleophilic attacks, while the electron-donating ethoxy group enhances aromatic electrophilic substitution.

- Biological Activity : Isopropyl and ethoxy groups can modulate lipophilicity, impacting membrane permeability. Comparative assays with analogs (e.g., replacing cyclopentyl with cyclohexyl) are recommended to isolate substituent effects .

Q. How can advanced chromatographic techniques (e.g., LC-MS) resolve co-eluting impurities during purification?

- Methodological Answer :

- LC-MS : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor [M+H]⁺ ions (theoretical m/z: 353.2 for C₁₇H₂₈N₂O₃S).

- Fraction Collection : Isolate fractions with >99% purity for crystallography or kinetic studies .

Q. How to address contradictions in reported synthetic yields (e.g., 70% vs. 85%) for similar sulfonamides?

- Methodological Answer :

- Variable Control : Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves in DCM) to exclude moisture-induced side reactions.

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling steps, as residual catalyst can inflate yield measurements .

Q. What experimental designs are effective for evaluating the compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) against target enzymes like carbonic anhydrase.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzyme active sites, guided by X-ray crystallography data of similar sulfonamides .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Methodological Answer :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination).

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to correlate structural changes with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.